5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The benzothiazole moiety can be synthesized via the Biginelli reaction, Knoevenagel condensation, or molecular hybridization techniques . The final step involves coupling the isoxazole and benzothiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous due to their ability to reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Silica-supported tungstosilisic acid, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain . Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Isoxazole derivatives: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
What sets 5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide apart is its unique combination of isoxazole and benzothiazole moieties, which may confer synergistic biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-3-4-9-11(5-7)19-13(14-9)15-12(17)10-6-8(2)18-16-10/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLUWTVRWJWNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.